

TPCA-1 IKK β inhibitor discovery

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Compound Focus: TPCA-1

CAS No.: 507475-17-4

Cat. No.: S547972

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Core Characteristics of TPCA-1

The table below summarizes the key biochemical and physical properties of **TPCA-1**.

Property	Description
Molecular Target	IKK β (IKK2), with selective inhibition over IKK α [1] [2].
Mechanism of Action	ATP-competitive inhibitor [1].
IC ₅₀ for IKK β	17.9 - 18 nM [1] [2].
Selectivity over IKK α	Approximately 22-fold (IC ₅₀ for IKK α is ~400 nM) [1].
Known Off-Targets	STAT3 (blocks its recruitment to upstream kinases) [1] [2].
Molecular Formula	C ₁₂ H ₁₀ FN ₃ O ₂ S [2].
CAS Number	507475-17-4 [2].
Solubility	Soluble in DMSO (30 mg/mL) [2].

Experimental Protocols and Applications

TPCA-1 is a versatile tool in preclinical research for investigating the role of IKK β /NF- κ B signaling in various diseases.

Cell Viability and Apoptosis Assay (ESCC Research)

This protocol demonstrates how **TPCA-1** inhibits cancer cell viability [3].

- **Cell Lines:** Esophageal Squamous Cell Carcinoma (ESCC) cells (e.g., KYSE-450) and a non-tumorigenic epithelial cell line (Het-1A) as a control.
- **Treatment:** Cells are treated with varying concentrations of **TPCA-1** for 24-72 hours.
- **Viability Measurement:** Cell viability is typically assessed using colorimetric assays like MTT or MTS. The protocol involves adding MTT reagent to wells, incubating to allow formazan crystal formation, solubilizing the crystals, and measuring absorbance at 570 nm [4] [3].
- **Mechanistic Analysis:** To confirm on-target effect, lysates from treated cells are analyzed by western blotting for phosphorylation of IKK β (p-IKK β), total IKK β , phosphorylation and degradation of I κ B α , and cleavage of caspase-3 as a marker of apoptosis [3].

Antiviral Assay (Glioma Research)

This protocol tests the impact of **TPCA-1** on interferon-mediated antiviral activity [4].

- **Cell Lines & Pretreatment:** Human glioma cell lines (e.g., U87) are pretreated with **TPCA-1** and/or IFN α for 24 hours.
- **Virus Infection:** Cells are infected with oncolytic viruses such as Vesicular Stomatitis Virus (VSV) or Encephalomyocarditis Virus (EMCV).
- **Viral Replication Measurement:** The viral yield in the medium is quantified 24 hours post-infection. For VSV, this is done by a plaque-forming assay on Vero cells. For EMCV, viral RNA is isolated and quantified by qRT-PCR [4].

In Vivo Model (Tendon Regeneration Research)

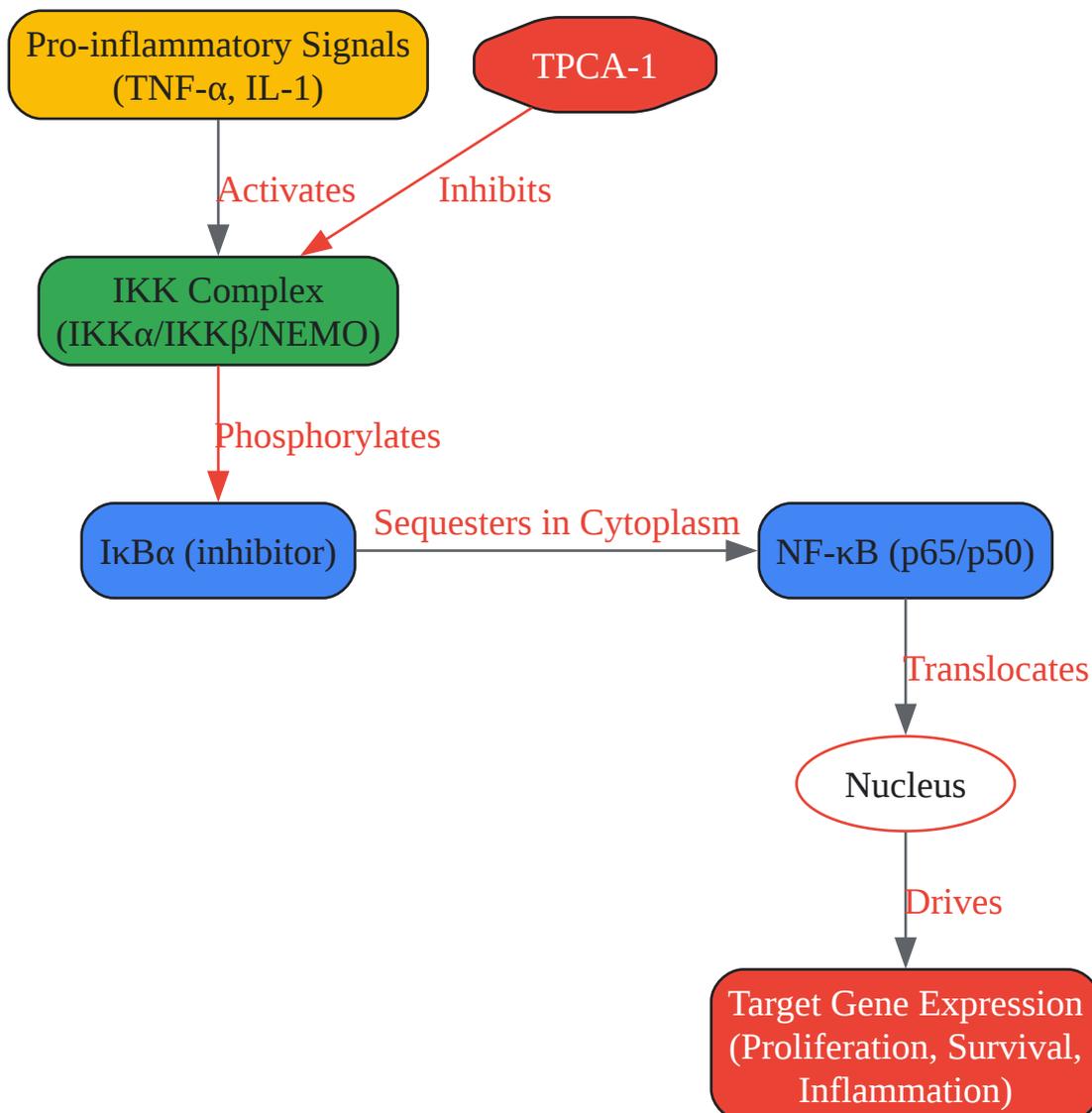
TPCA-1 has been delivered in vivo using a controlled-release system to engineer a healing microenvironment [5].

- **Hydrogel Delivery System:** **TPCA-1** is loaded into microspheres, which are then incorporated into a hydrogel scaffold along with human stem cells (e.g., hPDLSCs).

- **Implantation:** The hydrogel system is implanted into a rodent model of acute tendon injury.
- **Analysis:** The effect on tendon regeneration and suppression of inflammatory signaling is assessed through histological and molecular techniques [5].

Biological Significance and Therapeutic Potential

TPCA-1 inhibits the canonical NF- κ B pathway by preventing IKK β -mediated phosphorylation and subsequent degradation of I κ B α . This stabilizes I κ B α , sequestering NF- κ B transcription factors (like p65/RelA) in the cytoplasm and preventing the expression of pro-inflammatory and pro-survival genes [1] [2] [3]. The diagram below illustrates this signaling pathway and the inhibition point of **TPCA-1**.



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TPCA-1 inhibits IKK β , blocking NF- κ B signaling and pro-inflammatory gene expression [1] [2] [3].

Summary of Preclinical Therapeutic Efficacy

Research has demonstrated the potential of **TPCA-1** in several disease models, as summarized below.

Disease Model	Key Findings	Delivery Method
Rheumatoid Arthritis	Reduced inflammation and joint damage in murine collagen-induced arthritis [1] [2].	Oral administration [1].
Esophageal Squamous Cell Carcinoma (ESCC)	Selectively inhibited ESCC cell viability, induced apoptosis; showed greater toxicity to cancer cells than to normal epithelial cells [3].	In vitro cell culture treatment [3].
Tendon Regeneration	Engineered a pro-tenogenic niche in an inflammatory injury environment, restoring stem cell differentiation and promoting tendon repair [5].	Controlled release from microsphere-incorporated hydrogel [5].
Glioma & Oncolytic Virotherapy	Inhibited IFN-induced antiviral activity, potentially enhancing the efficacy of oncolytic viruses like VSV and EMCV for cancer therapy [4].	In vitro cell culture treatment [4].
Chronic Obstructive Pulmonary Disease (COPD)	Showed efficacy in pre-clinical models of inflammatory airway disease [1].	Oral administration or intra-peritoneal injection [1].

Important Research Considerations

- Specificity Note:** While **TPCA-1** is selective for IKK β over IKK α , it has a documented off-target effect where it directly binds to the SH2 domain of STAT3, inhibiting its activity [1] [2]. Appropriate controls are essential when attributing effects solely to NF- κ B inhibition.

- **Current Status:** Despite promising preclinical results in multiple fields, **TPCA-1** remains a **preclinical research tool** and has not progressed to clinical approval for human therapeutics [1] [6]. Challenges associated with systemic IKK β inhibition, including potential on-target toxicities, have hindered the clinical translation of this class of drugs [1].

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